molecular formula C16H16O3 B1319462 [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol CAS No. 889954-12-5

[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol

Cat. No. B1319462
CAS RN: 889954-12-5
M. Wt: 256.3 g/mol
InChI Key: YXNOFHMTKGJXKH-UHFFFAOYSA-N
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Description

“[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol” is a biochemical used for proteomics research . Its molecular formula is C16H16O3 .


Molecular Structure Analysis

The molecular structure of “[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol” is based on the combination of a 1,3-dioxolane ring and a biphenyl group . The 1,3-dioxolane ring is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . The biphenyl group consists of two connected phenyl rings .

Scientific Research Applications

Ratiometric Fluorescent Probes

This compound is used as a reactant for the preparation of ratiometric fluorescent probes that can specifically detect cysteine over homocysteine and glutathione. This application is significant in biochemical research for studying cellular functions and disease mechanisms .

Synthesis of KN-93

It serves as a reactant in the microwave-assisted synthesis of KN-93, which is an inhibitor of calmodulin kinase II. This enzyme plays a crucial role in cellular signaling, and inhibitors like KN-93 are valuable for research into neurological disorders and cardiac diseases .

S1 Receptor Ligands

The compound is involved in the preparation of fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands. These ligands have potential therapeutic applications in treating pain, depression, and schizophrenia .

Antitumor Agents

It is used in the synthesis of antitumor agents, contributing to cancer research by providing new avenues for treatment options .

Indole Derivatives Synthesis

This chemical serves in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are important in pharmaceuticals and agrochemicals due to their biological activities .

Wittig Olefination

It finds its application as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety. This reaction is widely used in organic synthesis to form alkenes from aldehydes or ketones .

Future Directions

The future directions of “[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol” could involve further exploration in proteomics research . As our understanding of proteins and their functions in biological processes continues to grow, this compound could play a role in new discoveries.

properties

IUPAC Name

[4-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)16-18-9-10-19-16/h1-8,16-17H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNOFHMTKGJXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602499
Record name [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol

CAS RN

889954-12-5
Record name [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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